molecular formula C17H11ClN2O5 B4973114 N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide

N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide

Cat. No. B4973114
M. Wt: 358.7 g/mol
InChI Key: LIFHUILUFAAXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide, commonly known as Furamidine, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of furamidine derivatives, which have been found to possess anti-parasitic, anti-viral, and anti-cancer properties.

Mechanism of Action

Furamidine exerts its anti-parasitic activity by binding to the DNA of Trypanosoma brucei and inhibiting its replication. It also exhibits anti-viral activity by inhibiting the reverse transcriptase enzyme of HIV and the DNA polymerase enzyme of HSV. Furamidine's mechanism of action as an anti-cancer agent is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Furamidine has been found to have low toxicity in vitro and in vivo studies. It has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential treatment for central nervous system infections. However, Furamidine has been found to have some hepatotoxicity in animal studies, which may limit its use in humans.

Advantages and Limitations for Lab Experiments

Furamidine has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has been extensively studied and its mechanism of action is well understood. However, Furamidine's hepatotoxicity may limit its use in certain experiments, and its potential for off-target effects should be considered.

Future Directions

There are several future directions for the study of Furamidine. One potential avenue is the development of Furamidine derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of Furamidine's potential as an anti-cancer agent, with studies focusing on its mechanism of action and efficacy in animal models. Additionally, the use of Furamidine in combination with other drugs for the treatment of parasitic and viral infections should be explored.

Synthesis Methods

Furamidine can be synthesized by reacting 4,4'-dichlorobenzophenone with 4-chlorophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 5-nitro-2-furoic acid to yield Furamidine. The synthesis of Furamidine has been optimized to produce high yields and purity.

Scientific Research Applications

Furamidine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-parasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Furamidine has also been found to possess anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, Furamidine has shown potential as an anti-cancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.

properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O5/c18-11-1-5-13(6-2-11)24-14-7-3-12(4-8-14)19-17(21)15-9-10-16(25-15)20(22)23/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFHUILUFAAXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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